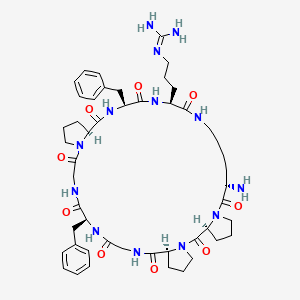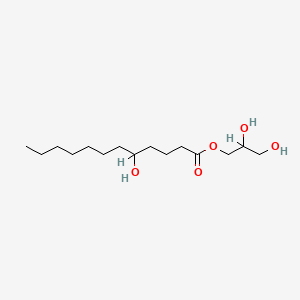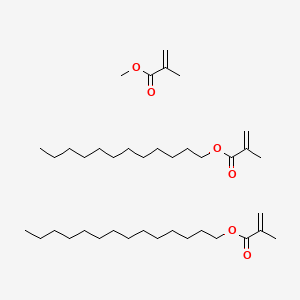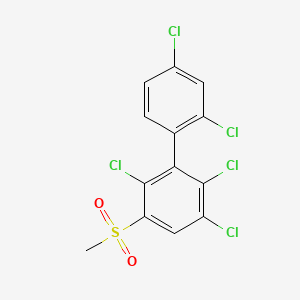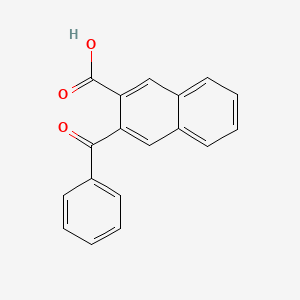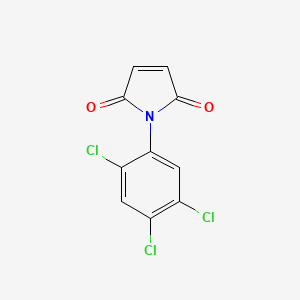
1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione
Descripción general
Descripción
Aplicaciones Científicas De Investigación
-
Scientific Field : Materials Chemistry
- Application Summary : Triazine-based conjugated microporous polymers (TCMPs) were constructed via a Friedel–Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine (TCT) and derivatives of triphenylamine . These polymers have high iodine capture and fluorescence sensing of o-nitrophenol .
- Methods of Application : The polymers were constructed via a Friedel–Crafts polymerization reaction .
- Results or Outcomes : TTPPA, one of the polymers, possesses a high BET surface area (>512 m2 g−1), a large pore volume (0.2997 cm3 g−1), good stability, and displays excellent guest uptake of 4.90 g g−1 in iodine vapour .
-
Scientific Field : Organic Chemistry
- Application Summary : The trichloroacetyl group of 2,2,2-trichloro-1-phenylethan-1-ones could be activated to generate acyl radical (RCO·) and carbon radical (·CCl3) when irradiated by a 300-W high-pressure mercury lamp .
- Methods of Application : The trichloroacetyl group was activated by irradiation with a 300-W high-pressure mercury lamp .
- Results or Outcomes : This reaction resulted in the generation of acyl and carbon radicals .
- Scientific Field : Photocatalytic Synthesis
- Application Summary : The trichloroacetyl group of 2,2,2-trichloro-1-phenylethan-1-ones could be activated to generate acyl radical (RCO·) and carbon radical (·CCl3) when irradiated by a 300-W high-pressure mercury lamp .
- Methods of Application : The trichloroacetyl group was activated by irradiation with a 300-W high-pressure mercury lamp .
- Results or Outcomes : This reaction resulted in the generation of acyl and carbon radicals .
- Scientific Field : Photocatalytic Synthesis
- Application Summary : The trichloroacetyl group of 2,2,2-trichloro-1-phenylethan-1-ones could be activated to generate acyl radical (RCO·) and carbon radical (·CCl3) when irradiated by a 300-W high-pressure mercury lamp .
- Methods of Application : The trichloroacetyl group was activated by irradiation with a 300-W high-pressure mercury lamp .
- Results or Outcomes : This reaction resulted in the generation of acyl and carbon radicals .
Propiedades
IUPAC Name |
1-(2,4,5-trichlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-3-7(13)8(4-6(5)12)14-9(15)1-2-10(14)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZBDQFEBPSHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300368 | |
| Record name | 1-(2,4,5-trichloro-phenyl)-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione | |
CAS RN |
31489-22-2 | |
| Record name | NSC136457 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4,5-trichloro-phenyl)-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



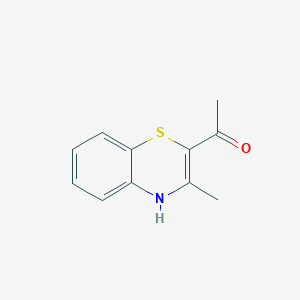
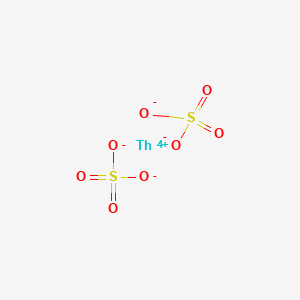
![Dibenz[a,i]acridine](/img/structure/B1617390.png)
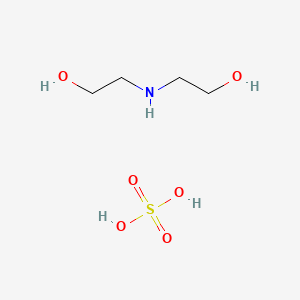
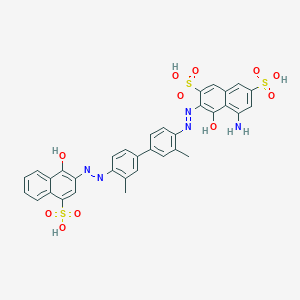
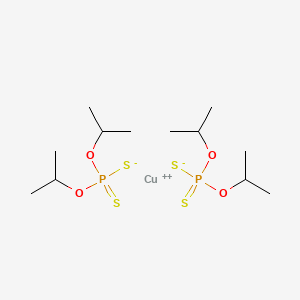
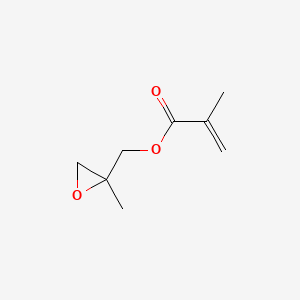
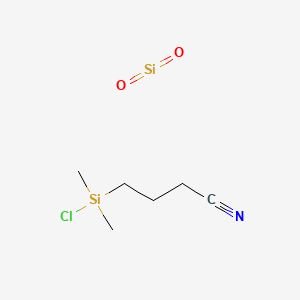
![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B1617402.png)
